n-Methyl-2-(methylsulfonyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H11NO4S2 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-methyl-2-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-6-4-3-5-7(8)14(2,10)11/h3-6,9H,1-2H3 |
InChI Key |
VYUONOBMJNZEQD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(methylsulfonyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfone.
Reduction: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
n-Methyl-2-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-2-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ortho vs. Para Substitution :
- n-Methyl-2-(methylsulfonyl)benzenesulfonamide features a methylsulfonyl group at the ortho position, which sterically and electronically influences reactivity. In contrast, compounds like 4-chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide () have methylsulfonyl groups at the para position, enhancing resonance stabilization and altering binding affinities in kinase inhibition .
- Electrochemical Reactivity : Ortho-substituted derivatives like N-(methylsulfonyl)benzenesulfonamide () exhibit efficient reactivity in electrochemical oxidation for aromatic C–H imidation, whereas para-substituted analogs may show reduced steric hindrance, favoring different reaction pathways .
Comparative Data Table
Key Research Findings
- Steric vs. Electronic Effects : Ortho-substituted sulfonamides (e.g., the target compound) often face steric challenges in enzyme binding but may offer unique selectivity profiles compared to para-substituted analogs .
- Solubility and Bioavailability : The methylsulfonyl group enhances aqueous solubility, critical for antibacterial and kinase-targeting applications .
- Synthetic Flexibility : Sulfonamide derivatives are versatile intermediates, with reactivity tunable via substituent positioning .
Biological Activity
n-Methyl-2-(methylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₁N₁O₄S₂
- Molecular Weight: Approximately 249.3 g/mol
The compound features a unique structural arrangement with a methylsulfonyl group and a methyl group on the benzene ring, contributing to its diverse biological activities.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly carbonic anhydrases. These enzymes are crucial for various physiological processes, including pH regulation and ion transport. By mimicking natural substrates, this compound can bind to the active sites of these enzymes, disrupting essential biochemical pathways necessary for microbial survival and proliferation .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.9 μg/mL | |
| Escherichia coli | 5.0 μg/mL | |
| Pseudomonas aeruginosa | 4.5 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it inhibits the growth of various fungal species by targeting specific metabolic pathways.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 4.0 μg/mL | |
| Aspergillus fumigatus | 3.5 μg/mL |
The antifungal efficacy further supports its potential utility in treating infections caused by resistant fungal strains.
Case Studies and Research Findings
A significant body of research has focused on the development of derivatives based on the this compound scaffold. For instance:
- Study on Mycobacterium abscessus: Novel benzenesulfonamide derivatives were synthesized and tested against multidrug-resistant strains of M. abscessus. Results indicated that compounds bearing similar structural motifs exhibited enhanced antimicrobial activity compared to traditional antibiotics .
- Combination Therapies: Research has explored the synergistic effects of this compound when used in combination with cell-penetrating peptides, leading to improved antibacterial efficacy against resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare n-Methyl-2-(methylsulfonyl)benzenesulfonamide and related sulfonamide derivatives?
Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. For example:
- Step 1 : Reacting benzenesulfonyl chloride with methylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide core.
- Step 2 : Introducing the methylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
- Purification : Recrystallization from ethanol or chromatography for high-purity yields .
Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–60°C), and stoichiometric ratios to minimize byproducts .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. For example, methylsulfonyl groups show distinct deshielded proton signals near δ 3.0–3.5 ppm .
- X-ray Crystallography : Resolves crystal packing and bond geometries. Programs like SHELXL refine structures using diffraction data (e.g., 1.61 Å resolution in HRP-2 PWWP domain studies) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does crystallographic analysis inform the structure-activity relationship (SAR) of this compound?
X-ray structures reveal:
- Conformational Flexibility : The methylsulfonyl group adopts specific dihedral angles (e.g., 15–30°) that influence binding to biological targets like the HRP-2 PWWP domain .
- Intermolecular Interactions : Hydrogen bonds (e.g., N–H···O) and van der Waals contacts stabilize crystal packing, which correlates with solubility and stability in biological assays .
- Electron Density Maps : Identify regions prone to electrophilic attack, guiding derivatization strategies .
Q. What strategies resolve contradictions in biological activity data across sulfonamide analogs?
Discrepancies often arise from:
- Stereochemical Variations : Enantiomers may exhibit differing binding affinities. Chiral HPLC or circular dichroism (CD) can separate and characterize isomers .
- Impurity Effects : Byproducts from incomplete sulfonylation (e.g., residual thioethers) can skew activity. Purity must be ≥95% (validated via HPLC) before biological testing .
- Assay Conditions : Buffer pH and ionic strength modulate sulfonamide ionization (pKa ~8–10), affecting membrane permeability. Standardize conditions using phosphate-buffered saline (PBS) at pH 7.4 .
Q. How can computational modeling optimize the design of this compound derivatives?
- Docking Studies : Predict binding modes to targets like NLRP3 inflammasome using AutoDock Vina. Focus on sulfonamide oxygen interactions with catalytic lysine residues .
- QSAR Models : Relate logP values (<2.5) and polar surface area (∼90 Ų) to enhanced blood-brain barrier penetration .
- MD Simulations : Assess conformational stability over 100-ns trajectories to prioritize synthetically feasible derivatives .
Q. What experimental approaches validate the mechanism of action for sulfonamide-based inhibitors?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm target engagement .
- Kinetic Assays : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. allosteric inhibition .
- Mutagenesis Studies : Replace key binding residues (e.g., Tyr → Phe) to validate sulfonamide interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
